![molecular formula C10H13ClN2 B2756709 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride CAS No. 1895092-44-0](/img/structure/B2756709.png)
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride
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Overview
Description
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is a chemical compound. It has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
Synthesis Analysis
The synthesis of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride-related compounds often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity. These compounds demonstrate the versatility of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride derivatives in synthetic chemistry, enabling the development of materials with tailored properties for various applications.
Molecular Structure Analysis
The molecular structures of derivatives related to 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures. These interactions include hydrogen bonding and secondary intermolecular forces, highlighting the compound’s structural versatility and potential for forming diverse molecular assemblies.
Chemical Reactions Analysis
Chemical reactions involving 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride derivatives are key to understanding their reactivity and functional capabilities . The compound’s ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials .
Physical And Chemical Properties Analysis
The physical properties of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions, affecting its behavior in different environments and its suitability for specific applications.
Scientific Research Applications
Synthesis of Dyes and Organic Compounds
The compound is used in the synthesis of dyes and other organic compounds . It serves as a foundational component in generating these substances, contributing to their chemical structure and properties .
Production of Polymers
“4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride” is also used in the production of polymers . Its chemical properties make it a suitable component in the polymerization process .
Creation of Surfactants
This compound plays a role in the creation of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
Catalyst Production
It is used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .
Chemical Modification of Silk Fibroin
“4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride” has been used in the chemical modification of silk fibroin . This process tailors the overall hydrophilicity and structure of silk .
Polycondensation Reactions
This compound has been used as a reagent in polycondensation reactions . These reactions are a type of polymerization reaction where small molecule byproducts are generated .
TAAR1 Agonist
A submicromolar agonist of TAAR1, which is based on a 4-(2-aminoethyl)piperidine core, was identified in a hit-finding effort . This compound displayed a dose-dependent activation of the receptor .
Safety and Hazards
Mechanism of Action
Target of Action
The compound “4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride” is structurally similar to dopamine, a catecholaminergic monoamine neurotransmitter . The primary target of this compound could be the dopamine receptors , specifically the D4 receptor . Dopamine receptors are part of the G-protein-coupled receptor superfamily and play a crucial role in the brain, regulating motor output, motivation, reward, learning, memory, and endocrine regulation .
Mode of Action
The compound likely interacts with its targets, the dopamine receptors, in a manner similar to dopamine. The compound might stimulate D4.2, D4.4, and D4.7 receptors and modulate GIRK currents . The actions of the compound on D4 receptors might vary among individuals .
Biochemical Pathways
The compound, being structurally similar to dopamine, might affect the dopaminergic pathways in the brain. These pathways include the nigrostriatal, mesocortical, mesolimbic, and tuberoinfundibular pathways . These pathways regulate various brain functions such as motor output, cognitive and emotional control, reinforcements and reward, and inhibition of prolactin secretion .
Pharmacokinetics
Dopamine is synthesized in the brain and kidneys from its precursor chemical, L-DOPA . The compound might also be metabolized by various enzymes, including monoamine oxidases .
Result of Action
The molecular and cellular effects of the compound’s action would likely be similar to those of dopamine due to their structural similarity. Dopamine plays a major role in the motivational component of reward-motivated behavior . The compound might also influence immune, gastrointestinal, and cardiovascular systems and renal function .
Action Environment
The action, efficacy, and stability of the compound might be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s action . Additionally, the compound’s action might be influenced by the presence of other substances in the environment, such as other neurotransmitters or drugs .
properties
IUPAC Name |
4-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-8-6-9(4-5-11)2-3-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAIICCSVUROBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride |
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